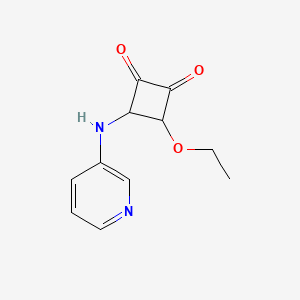
3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of an ethoxy group, a pyridin-3-ylamino group, and a cyclobutane-1,2-dione core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione typically involves the reaction of ethyl 3-oxobutanoate with pyridin-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and pyridin-3-ylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-(pyridin-4-ylamino)cyclobutane-1,2-dione: Similar structure with the pyridinyl group at a different position.
3-Ethoxy-4-(pyridin-2-ylamino)cyclobutane-1,2-dione: Another positional isomer with the pyridinyl group at the 2-position.
3-Methoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione: Similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione is unique due to its specific substitution pattern and the presence of both ethoxy and pyridin-3-ylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-4-3-5-12-6-7/h3-6,8,11,13H,2H2,1H3 |
InChI Key |
RJPYBZOVIMYWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(=O)C1=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



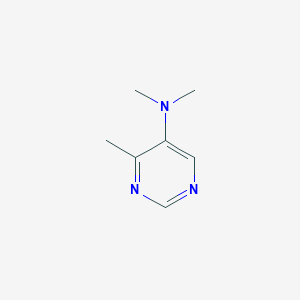
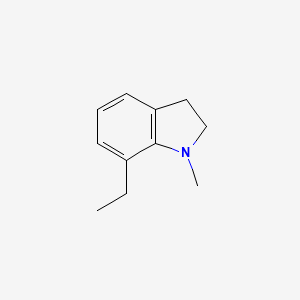
![(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15245737.png)
![5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide](/img/structure/B15245738.png)
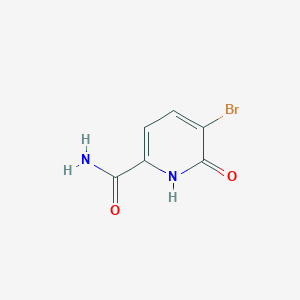
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)
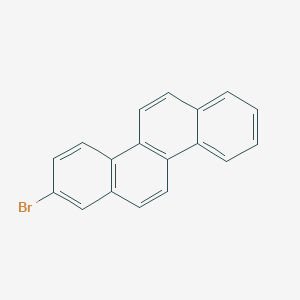

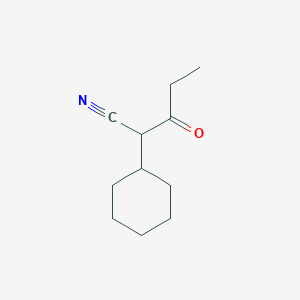

![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
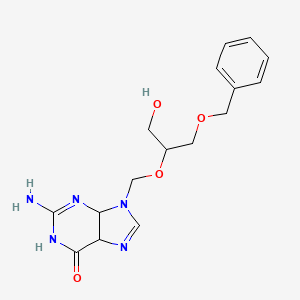
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
